![molecular formula C12H15NO2 B143514 (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone CAS No. 125629-91-6](/img/structure/B143514.png)
(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone
Overview
Description
(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone, commonly referred to as (S)-BHMP, is a chiral compound that has been widely used in a variety of scientific research applications. It is a cyclic amide, which is a type of organic compound that contains an amide functional group. It has been used in the synthesis of drugs, biocatalysis, and enzymology. Additionally, it has been used in the production of pharmaceuticals, cosmetics, and other products.
Scientific Research Applications
Enzymatic Production for Pharmaceuticals
(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone and its derivatives are valuable as chiral building blocks in pharmaceutical synthesis. Yamada-Onodera et al. (2007) reported on the production of (S)-N-benzyl-3-pyrrolidinol, derived from N-benzyl-3-pyrrolidinone, using Geotrichum capitatum. This process achieved a high yield and enantiometric excess, making it significant for producing chiral compounds used in drugs (Yamada-Onodera, Fukui, & Tani, 2007).
Synthesis of Pyrrolidine Alkaloids
Zhou et al. (2008) demonstrated a method to create diastereoselective pyrrolidinones, starting from (S)-N,O-dibenzylmalimide. These substances are key for the asymmetric synthesis of hydroxylated pyrrolidine alkaloids, showing the compound's importance in creating complex organic structures (Zhou, Zhang, Ye, & Huang, 2008).
Catalytic Applications
Xu et al. (2017) explored the use of pyrrolidinones, including derivatives of (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone, in catalytic processes. They demonstrated the synthesis of pyrrolidinones through reductive amination of levulinic acid with primary amines, highlighting the compound's role in producing surfactants, pharmaceutical intermediates, and solvents (Xu, Yan, Jiang, Liu, & Zhang, 2017).
As a Structural Motif in Medicinal Chemistry
The role of pyrrolidines and pyrrolidinones as structural motifs in organic chemistry, particularly in medicinal chemistry, is significant. They are present in many natural products and are crucial in asymmetric catalysis and organocatalysis, as highlighted by Hess and Burton (2010) (Hess & Burton, 2010).
Use in Nootropic Agents
Amato et al. (1990) conducted a study on the conformation of nootropic agents, including 4-hydroxymethyl-1-benzyl-pyrrolidin-2-one, a derivative of (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone. Their research contributes to understanding the molecular structures and activities of cognition-activating compounds (Amato, Bandoli, Djedaïni, Dolmella, Grassi, & Pappalardo, 1990).
properties
IUPAC Name |
(5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-9-11-6-7-12(15)13(11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECBQTBLDLREAV-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@@H]1CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone |
Synthesis routes and methods
Procedure details
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